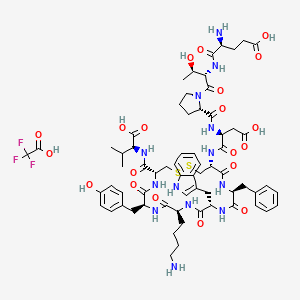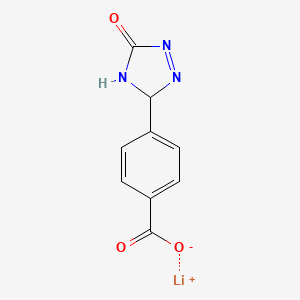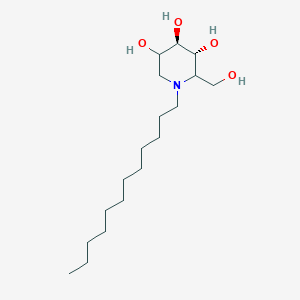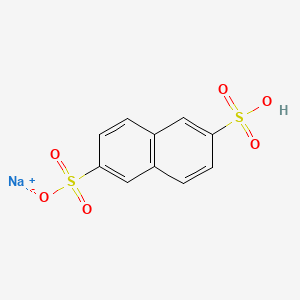
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemically modified derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and potential applications in various scientific fields. The presence of the hydroxypropyl group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with 2-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions: 7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: 7-(2-Oxopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Reduction: 7-(2-Hydroxypropyl)-1,3-dimethyl-5,6-dihydro-purin-7-ium-2,6-dione.
Substitution: 7-(2-Chloropropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is studied for its potential as a modulator of enzyme activity. It can interact with various enzymes, influencing their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating cellular processes and as a potential drug candidate for treating various diseases.
Industry: In the industrial sector, the compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds. Its enhanced solubility and stability make it a valuable component in drug formulation.
作用機序
The mechanism of action of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various signaling pathways, resulting in changes in cellular processes.
類似化合物との比較
1,3-Dimethylxanthine: A precursor in the synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
2-Hydroxypropyl-β-cyclodextrin: Another compound with a hydroxypropyl group, used for enhancing solubility and bioavailability.
Uniqueness: this compound is unique due to its specific structural modifications, which confer enhanced solubility and bioavailability compared to its analogs. Its ability to interact with a wide range of biological targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C10H15N4O3+ |
|---|---|
分子量 |
239.25 g/mol |
IUPAC名 |
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-7,15H,4H2,1-3H3/q+1 |
InChIキー |
ZEKPMBRUKPUZLX-UHFFFAOYSA-N |
正規SMILES |
CC(C[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B12354461.png)
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12354462.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)

![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)

